REACTION_SMILES
|
[Br:1][CH2:2][CH2:3][O:4][c:5]1[c:6]([Cl:13])[cH:7][c:8]([Cl:12])[cH:9][c:10]1[Cl:11].[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH3:21][CH2:22][CH2:23][NH2:24].[CH3:25][CH2:26][OH:27]>>[CH2:2]([CH2:3][O:4][c:5]1[c:6]([Cl:13])[cH:7][c:8]([Cl:12])[cH:9][c:10]1[Cl:11])[NH:24][CH2:23][CH2:22][CH3:21]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1cc(Cl)c(OCCBr)c(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
|
CCCNCCOc1c(Cl)cc(Cl)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |